Pentan-2-yl 2-methyloct-2-enoate
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Overview
Description
Pentan-2-yl 2-methyloct-2-enoate: is an organic compound with the molecular formula C13H24O2 It is an ester derived from the reaction between pentan-2-ol and 2-methyloct-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-2-yl 2-methyloct-2-enoate typically involves the esterification reaction between pentan-2-ol and 2-methyloct-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pentan-2-yl 2-methyloct-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the 2-methyloct-2-enoate moiety can be reduced to form saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: 2-methyloct-2-enoic acid derivatives.
Reduction: Saturated esters such as pentan-2-yl 2-methyloctanoate.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pentan-2-yl 2-methyloct-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentan-2-yl 2-methyloct-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical processes. The double bond in the 2-methyloct-2-enoate moiety can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Pentan-2-yl 2-methylbut-2-enoate: Similar ester structure but with a shorter carbon chain.
Pentan-2-yl 2-methylhex-2-enoate: Similar ester structure but with a different carbon chain length.
Pentan-2-yl 2-methylhept-2-enoate: Similar ester structure but with a different carbon chain length.
Uniqueness
Pentan-2-yl 2-methyloct-2-enoate is unique due to its specific carbon chain length and the presence of a double bond in the 2-methyloct-2-enoate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
676264-20-3 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
pentan-2-yl 2-methyloct-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-7-8-9-11-12(3)14(15)16-13(4)10-6-2/h11,13H,5-10H2,1-4H3 |
InChI Key |
CDEDDTJDLOYABX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)C(=O)OC(C)CCC |
Origin of Product |
United States |
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